molecular formula C25H34N4O B5007675 N-(2-phenylethyl)-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide

N-(2-phenylethyl)-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide

Cat. No.: B5007675
M. Wt: 406.6 g/mol
InChI Key: FHGOYXALPUCWFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-phenylethyl)-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Pyridin-3-ylmethyl Group: This step may involve nucleophilic substitution reactions.

    Attachment of the Phenylethyl Group: This can be done through alkylation reactions.

    Formation of the Carboxamide Group: This step may involve amide bond formation using reagents like carbodiimides.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Use of Catalysts: To enhance reaction rates.

    Control of Temperature and Pressure: To ensure optimal reaction conditions.

    Purification Techniques: Such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying receptor interactions and signaling pathways.

    Medicine: Potential therapeutic applications, including as an analgesic or anti-inflammatory agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate signaling pathways by binding to these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2-phenylethyl)-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide
  • **N-(2-phenylethyl)-1-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide
  • **N-(2-phenylethyl)-1-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific structural configuration, which may confer distinct pharmacological properties compared to its analogs. Differences in the position of the pyridinyl group or other substituents can significantly impact the compound’s biological activity and therapeutic potential.

Conclusion

This compound is a compound of significant interest due to its complex structure and potential applications in various fields. Further research is needed to fully understand its properties, mechanisms of action, and potential therapeutic uses.

Properties

IUPAC Name

N-(2-phenylethyl)-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O/c30-25(27-14-8-21-5-2-1-3-6-21)23-9-17-29(18-10-23)24-11-15-28(16-12-24)20-22-7-4-13-26-19-22/h1-7,13,19,23-24H,8-12,14-18,20H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGOYXALPUCWFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCCC2=CC=CC=C2)C3CCN(CC3)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.